(3R)-3-Amino-3-(4-phenylphenyl)propanoic acid
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Overview
Description
(3R)-3-Amino-3-(4-phenylphenyl)propanoic acid is an organic compound with a complex structure that includes an amino group and a biphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(4-phenylphenyl)propanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of 4-phenylbenzaldehyde with a chiral amine to form an imine intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with a suitable carboxylic acid derivative to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as described above, but with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(4-phenylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The biphenyl moiety can be reduced to form a cyclohexyl derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(3R)-3-Amino-3-(4-phenylphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with proteins.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(4-phenylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxyl group instead of a phenyl group.
3-Amino-3-(4-ethylphenyl)propanoic acid: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
(3R)-3-Amino-3-(4-phenylphenyl)propanoic acid is unique due to its specific stereochemistry and the presence of the biphenyl moiety, which can confer distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
951174-48-4 |
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Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(3R)-3-amino-3-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C15H15NO2/c16-14(10-15(17)18)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14H,10,16H2,(H,17,18)/t14-/m1/s1 |
InChI Key |
BJZGTTDEOZUSRH-CQSZACIVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[C@@H](CC(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)O)N |
Origin of Product |
United States |
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